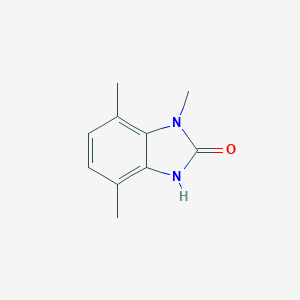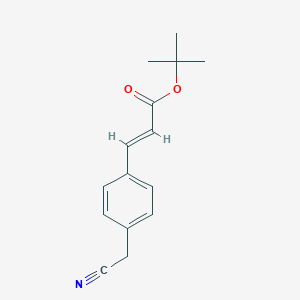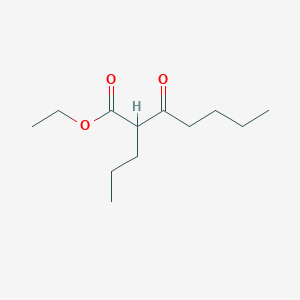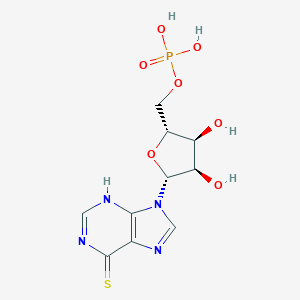
3,4,7-trimethyl-1H-benzimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,7-trimethyl-1H-benzimidazol-2-one, also known as Riboflavin or Vitamin B2, is a water-soluble vitamin that plays a crucial role in various physiological processes. It is essential for the metabolism of carbohydrates, fats, and proteins, as well as the production of red blood cells. Riboflavin is found in many foods, including dairy products, meat, fish, and green leafy vegetables.
Applications De Recherche Scientifique
3,4,7-trimethyl-1H-benzimidazol-2-one has been extensively studied for its various health benefits. It has been found to play a crucial role in the prevention and treatment of various diseases, including migraine headaches, cataracts, and anemia. 3,4,7-trimethyl-1H-benzimidazol-2-one has also been shown to have antioxidant properties, which help to protect the body against oxidative stress. In addition, 3,4,7-trimethyl-1H-benzimidazol-2-one has been found to be essential for the proper functioning of the nervous system and the maintenance of healthy skin, hair, and nails.
Mécanisme D'action
3,4,7-trimethyl-1H-benzimidazol-2-one is converted into two coenzymes, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which play a crucial role in various physiological processes. FMN and FAD act as cofactors for various enzymes involved in the metabolism of carbohydrates, fats, and proteins. They also act as electron carriers in the electron transport chain, which is essential for the production of ATP, the energy currency of the cell.
Effets Biochimiques Et Physiologiques
3,4,7-trimethyl-1H-benzimidazol-2-one deficiency can lead to various health problems, including anemia, skin disorders, and vision problems. 3,4,7-trimethyl-1H-benzimidazol-2-one supplementation has been found to improve the symptoms of these conditions. 3,4,7-trimethyl-1H-benzimidazol-2-one has also been found to improve athletic performance by increasing the production of ATP and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
3,4,7-trimethyl-1H-benzimidazol-2-one is a widely used compound in biochemical and physiological research. It is readily available and has a low toxicity profile, making it safe for use in lab experiments. However, 3,4,7-trimethyl-1H-benzimidazol-2-one has limitations in terms of stability and solubility, which can affect its use in certain experiments.
Orientations Futures
3,4,7-trimethyl-1H-benzimidazol-2-one has many potential applications in various fields, including medicine, food science, and agriculture. Future research could focus on the development of new methods for 3,4,7-trimethyl-1H-benzimidazol-2-one synthesis, the identification of new health benefits, and the optimization of 3,4,7-trimethyl-1H-benzimidazol-2-one supplementation for various conditions. Additionally, 3,4,7-trimethyl-1H-benzimidazol-2-one could be used as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Méthodes De Synthèse
3,4,7-trimethyl-1H-benzimidazol-2-one can be synthesized by various methods, including chemical synthesis, fermentation, and enzymatic synthesis. The chemical synthesis method involves the reaction of 6,7-dimethyl-8-ribityllumazine with 3,4,5-trimethoxybenzaldehyde. Fermentation is the most commonly used method for 3,4,7-trimethyl-1H-benzimidazol-2-one production, which involves the use of microorganisms such as Ashbya gossypii, Bacillus subtilis, and Candida famata. Enzymatic synthesis involves the use of enzymes such as lumazine synthase and riboflavin synthase.
Propriétés
Numéro CAS |
103901-87-7 |
|---|---|
Nom du produit |
3,4,7-trimethyl-1H-benzimidazol-2-one |
Formule moléculaire |
C10H12N2O |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
3,4,7-trimethyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C10H12N2O/c1-6-4-5-7(2)9-8(6)11-10(13)12(9)3/h4-5H,1-3H3,(H,11,13) |
Clé InChI |
PVCLMORNQLVLSP-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C1)C)N(C(=O)N2)C |
SMILES canonique |
CC1=C2C(=C(C=C1)C)N(C(=O)N2)C |
Synonymes |
2H-Benzimidazol-2-one,1,3-dihydro-1,4,7-trimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate](/img/structure/B26216.png)
![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B26218.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)
![6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine](/img/structure/B26221.png)








![4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide](/img/structure/B26257.png)